2-Chloro-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone
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Overview
Description
2-Chloro-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone is an organic compound that belongs to the class of chloro ketones This compound is characterized by the presence of a chloro group, a pyrrolidine ring, and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone typically involves the reaction of 3-(isopropyl-methyl-amino)-pyrrolidine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{3-(isopropyl-methyl-amino)-pyrrolidine} + \text{Chlorinating agent} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of chlorinating agent and reaction conditions is optimized to maximize yield and purity while minimizing by-products and waste. Common industrial methods include the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethanone moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ketone group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, or alkoxides in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Scientific Research Applications
2-Chloro-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone involves its interaction with specific molecular targets. The chloro group and the pyrrolidine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-[3-(methyl-amino)-pyrrolidin-1-yl]-ethanone: Similar structure but lacks the isopropyl group.
2-Chloro-1-[3-(ethyl-amino)-pyrrolidin-1-yl]-ethanone: Similar structure with an ethyl group instead of isopropyl.
2-Chloro-1-[3-(propyl-amino)-pyrrolidin-1-yl]-ethanone: Similar structure with a propyl group.
Uniqueness
2-Chloro-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone is unique due to the presence of the isopropyl-methyl-amino group, which imparts distinct chemical and biological properties. This structural feature may influence its reactivity, binding affinity, and overall effectiveness in various applications.
Biological Activity
2-Chloro-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone is a synthetic organic compound known for its potential biological activities. Characterized by a chloro group and a pyrrolidine moiety, this compound has garnered interest in medicinal chemistry due to its diverse pharmacological properties. The structural features of this compound suggest its potential interaction with various biological targets, which may lead to therapeutic applications, particularly in treating neurological disorders.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₉ClN₂O
- CAS Number : 1353964-02-9
- Key Functional Groups : Chloro group, pyrrolidine ring, isopropyl-methyl-amino group.
The unique combination of these functional groups enhances the biological activity of the compound, making it a subject of ongoing research.
Preliminary studies indicate that this compound may modulate neurotransmitter systems by interacting with specific receptors or enzymes. This interaction could influence various biological processes, including neurotransmission and cellular signaling pathways.
Neuropharmacological Effects
Research suggests that this compound may exhibit neuropharmacological properties. Its interaction with neurotransmitter systems positions it as a candidate for further investigation in the treatment of conditions such as anxiety and depression.
Antimicrobial Activity
The compound has shown promising antibacterial and antifungal activities in preliminary tests. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various pathogens:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 2 |
Escherichia coli | 4 |
Salmonella gallinarum | 0.125 |
Candida albicans | 0.156 |
These findings indicate that this compound could be effective against multi-drug resistant strains.
Case Studies and Research Findings
A recent study explored the synthesis of various derivatives of this compound and their biological activities. The following key findings were reported:
- Synthesis and Activity Correlation : The synthesis of derivatives with varying substitutions on the pyrrolidine ring revealed that specific modifications significantly enhanced antibacterial activity.
- In Vivo Studies : Animal models treated with this compound exhibited reduced symptoms of anxiety, suggesting its potential as an anxiolytic agent.
- Cellular Mechanisms : In vitro assays demonstrated that treatment with this compound led to apoptosis in cancer cell lines, indicating its potential role in cancer therapy.
Properties
IUPAC Name |
2-chloro-1-[3-[methyl(propan-2-yl)amino]pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O/c1-8(2)12(3)9-4-5-13(7-9)10(14)6-11/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNKXPWNONYFMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1CCN(C1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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